
5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide is a chemical compound with the molecular formula C14H17BrFNO and a molecular weight of 314.2 g/mol . This compound is characterized by the presence of a bromine atom, a cyclohexyl group, a fluorine atom, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide typically involves the reaction of 5-bromo-2-fluoro-3-methylbenzoic acid with cyclohexylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride.
Applications De Recherche Scientifique
5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide can be compared with other similar compounds, such as:
2-Bromo-5-fluoro-N-methylbenzamide: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.
5-Bromo-2-fluoro-N-methylbenzamide: This compound lacks the cyclohexyl group and has a simpler structure.
2-Bromo-N-cyclohexyl-5-fluorobenzamide: This compound has the bromine and fluorine atoms in different positions on the benzene ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17BrFNO |
|---|---|
Poids moléculaire |
314.19 g/mol |
Nom IUPAC |
5-bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide |
InChI |
InChI=1S/C14H17BrFNO/c1-9-7-10(15)8-12(13(9)16)14(18)17-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,17,18) |
Clé InChI |
VDHCIXAUZFNZEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)C(=O)NC2CCCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


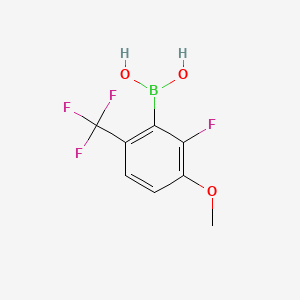

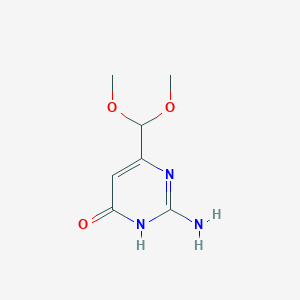

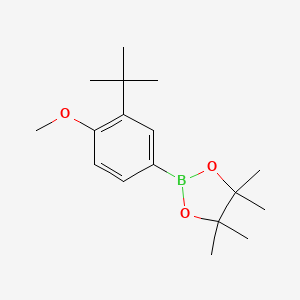
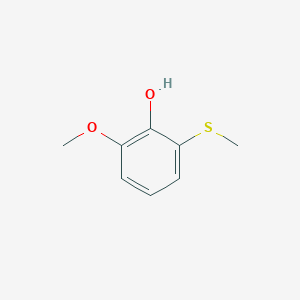
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
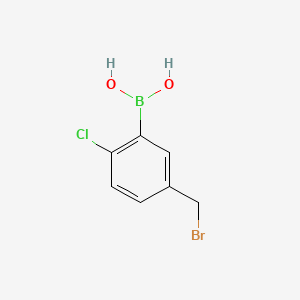
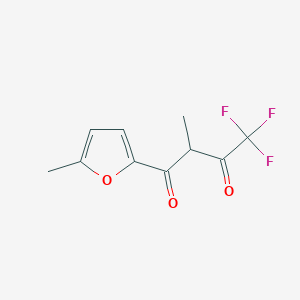
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
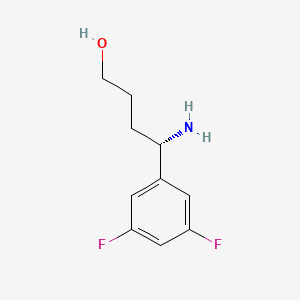


![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)
